1-(2-Aminopropoxy)-2-fluorobenzene
Description
Significance of Fluorine Incorporation in Organic Molecules
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comtandfonline.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. tandfonline.com This unique combination of properties can lead to:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. acs.orgacs.org This can prolong the duration of action of a drug.
Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.govnih.gov
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can in turn affect a molecule's binding affinity and pharmacokinetic profile. tandfonline.comacs.org
Improved Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets, leading to increased binding affinity and potency. tandfonline.comtandfonline.com
The impact of fluorine is evident in the numerous successful fluorinated pharmaceuticals on the market, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com
Overview of Amines and Ethers as Privileged Structural Motifs
Amines and ethers are fundamental functional groups that are widespread in biologically active compounds and functional materials.
Amines: The basic nitrogen atom in amines can act as a hydrogen bond acceptor and can be protonated at physiological pH, allowing for ionic interactions with biological targets. This makes the amine group a crucial feature in many drug molecules for receptor binding and solubility. nih.govmdpi.com
Ethers: The ether linkage (R-O-R') is generally stable and relatively unreactive, making it a robust linker in complex molecules. britannica.comalfa-chemistry.com It can influence a molecule's conformation and solubility. The oxygen atom can also act as a hydrogen bond acceptor. numberanalytics.com Aryl ethers, in particular, are common in many pharmaceuticals. alfa-chemistry.com
Contextualization of 1-(2-Aminopropoxy)-2-fluorobenzene within Fluorinated Organic Chemistry
This compound, with its molecular formula C9H12FNO, integrates the key features discussed above. numberanalytics.com The presence of a 2-fluorobenzene moiety suggests enhanced metabolic stability of the aromatic ring. nih.gov The aminopropoxy side chain introduces a chiral center, a primary amine, and an ether linkage. This combination positions the molecule as a potential building block for more complex structures or as a candidate for biological screening itself. Its structure is analogous to moieties found in compounds developed as potential antagonists of the β1-adrenergic receptor. researchgate.net The field of fluorinated organic compounds is a rapidly growing area of research, with continuous development of new synthetic methods and applications. numberanalytics.comresearchgate.netmdpi.com
Scope and Objectives of Research on this Compound
Given the absence of specific literature on this compound, research on this compound would likely focus on several key areas:
Development of Efficient Synthetic Routes: A primary objective would be to establish a reliable and scalable synthesis of this compound. This could involve exploring various synthetic strategies, such as the Williamson ether synthesis to couple a fluorinated phenol (B47542) with an amino alcohol derivative, or nucleophilic aromatic substitution reactions. rsc.orgfluorine1.ru
Physicochemical Characterization: Detailed characterization of the compound's properties, including its pKa, lipophilicity (LogP), and solubility, would be crucial for predicting its behavior in biological systems.
Exploration of Biological Activity: Screening the compound for various biological activities would be a major focus. Based on its structural motifs, it could be evaluated for its potential as a central nervous system agent, an anti-inflammatory agent, or for other therapeutic applications.
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives by modifying the amine or the aromatic ring would allow for the exploration of structure-activity relationships, providing insights into the key structural features required for any observed biological activity. mdpi.comrsc.org
Chemical and Physical Properties of this compound
While extensive experimental data for this specific compound is not available in the public domain, we can predict some of its properties based on its structure.
| Property | Predicted/Inferred Value or Characteristic |
| Molecular Formula | C9H12FNO numberanalytics.com |
| Molecular Weight | 169.20 g/mol |
| Appearance | Likely a liquid or low-melting solid at room temperature |
| Boiling Point | Expected to be elevated due to the polar amine and ether groups |
| Solubility | Likely to have some solubility in water due to the amine and ether groups, and good solubility in organic solvents |
| Chirality | Contains a chiral center at the second carbon of the propoxy chain, meaning it can exist as a pair of enantiomers |
| Basicity | The primary amine group will confer basic properties to the molecule |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQFTPKHZGQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167087-55-0 | |
| Record name | 1-(2-aminopropoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 1 2 Aminopropoxy 2 Fluorobenzene
Precursor Synthesis and Starting Material Derivations
The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent fragments: the fluorinated aromatic precursor and the aminopropoxy moiety.
Synthesis of Fluorobenzene (B45895) Precursors
The key fluorinated precursor for the synthesis of 1-(2-aminopropoxy)-2-fluorobenzene is 2-fluorophenol (B130384). This intermediate can be prepared through various established methods, with one of the most common being the diazotization of 2-fluoroaniline (B146934) followed by hydrolysis. This process, a variation of the well-known Sandmeyer reaction, involves the conversion of the amino group of 2-fluoroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then heated in an aqueous solution to yield 2-fluorophenol.
Another approach to fluorobenzene derivatives is through direct fluorination, although this method can sometimes lack selectivity and require specialized equipment. organic-chemistry.org The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoborate salt, is also a viable, albeit classic, method for introducing fluorine onto an aromatic ring. researchgate.net For the specific synthesis of 2-fluorophenol, starting from commercially available 2-fluoroaniline is often the most practical approach in a laboratory setting.
Preparation of Aminopropoxy Moieties
The aminopropoxy fragment, specifically a derivative of 2-amino-1-propanol, is the second crucial building block. There are multiple synthetic pathways to access this moiety, often starting from readily available chiral or achiral precursors.
One common strategy involves the reduction of the amino acid L-alanine. The carboxylic acid functional group of L-alanine can be reduced to an alcohol, yielding (S)-2-amino-1-propanol (L-alaninol). google.comgoogle.comgoogle.com This reduction can be achieved using various reducing agents, such as lithium aluminum hydride or borane (B79455) complexes. To prevent unwanted side reactions, the amino group is typically protected with a suitable protecting group, such as a carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) group, prior to the reduction step. sigmaaldrich.comcore.ac.uk
Alternatively, 2-amino-1-propanol can be synthesized from propylene (B89431) oxide. google.comgoogle.com The reaction of propylene oxide with ammonia (B1221849) or an ammonia equivalent leads to the formation of a mixture of 1-amino-2-propanol and 2-amino-1-propanol, which would then require separation. A more controlled approach involves the ring-opening of propylene oxide with a protected amine or an azide (B81097), followed by further functional group manipulations.
For the subsequent etherification step, the 2-amino-1-propanol derivative needs to be functionalized with a good leaving group at the hydroxyl position, or the amino group must be appropriately protected to avoid interference with the etherification reaction.
Key Synthetic Routes to this compound
With the key precursors in hand, the assembly of this compound can be achieved through several key synthetic strategies.
Etherification Strategies Involving Fluorophenols
A direct and widely used method for forming the ether linkage is the Williamson ether synthesis. edubirdie.commasterorganicchemistry.comchem-station.comkhanacademy.orgyoutube.com This SN2 reaction involves the deprotonation of 2-fluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide is then reacted with a derivative of 2-aminopropanol where the hydroxyl group has been converted into a good leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). For this reaction to be efficient, the amino group of the aminopropanol (B1366323) derivative must be protected to prevent it from acting as a competing nucleophile.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Substrate 1 | Substrate 2 | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 2-Fluorophenol | N-Protected 2-amino-1-propyl bromide | K₂CO₃ | DMF | 80-100 °C | Moderate to High |
| 2-Fluorophenol | N-Protected 2-amino-1-propyl tosylate | NaH | THF | Room Temp. to Reflux | High |
Another powerful method for etherification is the Mitsunobu reaction. organic-chemistry.orgalfa-chemistry.comyoutube.com This reaction allows for the direct coupling of an alcohol (in this case, an N-protected 2-amino-1-propanol) with a phenolic compound (2-fluorophenol) under mild conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which can be a valuable tool if a specific stereoisomer of the final product is desired.
Table 2: Representative Conditions for Mitsunobu Reaction
| Alcohol | Phenol (B47542) | Reagents | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| N-Protected 2-amino-1-propanol | 2-Fluorophenol | PPh₃, DEAD | THF | 0 °C to Room Temp. | High |
Amination Reactions for Propoxy Chain Formation
An alternative synthetic strategy involves forming the ether linkage first, followed by the introduction of the amino group. In this approach, 2-fluorophenol can be reacted with a three-carbon electrophile that contains a masked amino group, such as an azide. For example, 2-fluorophenol can be alkylated with 1-bromo-2-propanol, and the resulting alcohol can be converted to an azide via a mesylate or tosylate intermediate followed by substitution with sodium azide.
The final step in this sequence is the reduction of the azide to the primary amine. This transformation is highly efficient and can be achieved with a variety of reagents, such as lithium aluminum hydride, catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). organic-chemistry.orgresearchgate.nettandfonline.comyoutube.comchadsprep.com
Table 3: Common Methods for Azide Reduction
| Azide Substrate | Reagents | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| 1-(2-Azidopropoxy)-2-fluorobenzene | LiAlH₄ | THF | 0 °C to Room Temp. | High |
| 1-(2-Azidopropoxy)-2-fluorobenzene | H₂, Pd/C | Ethanol or Methanol | Room Temp. | High |
Multi-step Convergent and Linear Synthesis Approaches
The synthesis of this compound can be designed as either a linear or a convergent process.
Optimization of Reaction Conditions and Yields
The synthesis of this compound typically involves a two-step process: a Williamson ether synthesis followed by the introduction of the amino group. The optimization of reaction conditions is critical for maximizing the yield and purity of the final product.
The initial etherification reaction between 2-fluorophenol and a suitable three-carbon synthon, such as 1-chloro-2-propanol (B90593) or propylene oxide, is subject to several variables. The choice of base, solvent, and temperature significantly influences the reaction's efficiency. numberanalytics.comfrancis-press.comchem-station.comfrancis-press.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for deprotonating the phenol, thereby enhancing its nucleophilicity. numberanalytics.com The temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com
The second step, converting the intermediate, often 1-(2-hydroxypropoxy)-2-fluorobenzene or 1-(2-oxopropoxy)-2-fluorobenzene, to the desired amine, can be achieved via methods like reductive amination. researchgate.netnih.govresearchgate.netrsc.org Optimizing this step involves selecting an appropriate reducing agent and controlling the reaction environment to ensure high conversion and minimize by-products.
Table 1: Factors for Optimizing the Synthesis of this compound
| Parameter | Options | Rationale for Optimization |
|---|---|---|
| Base (Etherification) | NaH, K₂CO₃, NaOH | The strength and solubility of the base affect the rate of phenoxide formation. Stronger bases like NaH often give higher yields. numberanalytics.com |
| Solvent (Etherification) | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation and increase the nucleophilicity of the alkoxide, promoting the Sₙ2 reaction. numberanalytics.comchem-station.com |
| Leaving Group (Alkylating Agent) | Cl, Br, I, Tosylate | The reaction rate depends on the leaving group's ability, with the general trend being I > Br > Cl > Tosylate. francis-press.com |
| Temperature | 25°C to 100°C | Must be controlled to balance reaction rate with the prevention of side reactions like elimination or decomposition. numberanalytics.comgordon.edu |
| Reducing Agent (Amination) | NaBH₃CN, H₂/Catalyst | The choice of reductant for converting an intermediate ketone or imine to the amine affects selectivity and yield. researchgate.netrsc.org |
Enantioselective Synthesis and Chiral Resolution Techniques
The presence of a chiral center at the second carbon of the propoxy chain means that this compound can exist as a pair of enantiomers. The biological activity of such chiral molecules often resides in a single enantiomer, making the production of enantiomerically pure forms essential. This can be achieved through asymmetric synthesis or by resolving a racemic mixture. nih.govresearchgate.netyoutube.com
Asymmetric Catalysis in Formation of Chiral Centers
Asymmetric catalysis aims to directly produce a single enantiomer by using a chiral catalyst that creates a stereochemically biased environment for the reaction. nih.govrsc.org While specific applications of this method for this compound are not detailed in the provided sources, established principles of asymmetric synthesis are applicable. For instance, the asymmetric reduction of a ketone precursor, such as 1-(2-oxopropoxy)-2-fluorobenzene, using a chiral catalyst could yield an enantiomerically enriched alcohol, which can then be converted to the amine.
Another advanced approach involves the use of chiral metal complexes, such as those based on Nickel(II), which have been successfully employed in the asymmetric synthesis of other fluorinated amino acids. beilstein-journals.org These catalysts can control the stereochemical outcome of alkylation reactions, leading to high enantiomeric excess. beilstein-journals.org Organocatalysis, which uses small organic molecules as catalysts, also presents a powerful tool for enantioselective transformations. mdpi.com
Diastereoselective Synthetic Pathways
A classic and effective method for obtaining enantiomerically pure compounds is through the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org This is typically achieved by reacting the racemic amine of this compound with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. libretexts.org
The reaction between the racemic base (the amine) and the chiral acid results in the formation of a pair of diastereomeric salts. For example, reacting (R/S)-1-(2-aminopropoxy)-2-fluorobenzene with (R,R)-tartaric acid would produce two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent while the other remains in solution. libretexts.org After separation by filtration, the pure enantiomer of the amine can be regenerated by treating the isolated diastereomeric salt with a base.
Methods for Racemic Mixture Resolution
Once a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through a process known as resolution.
Fractional Crystallization of Diastereomeric Salts: As described in the previous section, this is a widely used technique. The success of this method relies on finding a suitable chiral resolving agent and a solvent system that maximizes the solubility difference between the resulting diastereomeric salts. libretexts.orgnih.gov Quinine is another example of a chiral resolving agent used for this purpose. nih.gov
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus separation. This method avoids the need for chemical derivatization into diastereomers.
Functional Group Transformations and Derivatization
The functional groups of this compound, particularly the primary amino group, are amenable to a wide range of chemical transformations. These modifications can be used to synthesize new derivatives or to prepare the molecule for analysis.
Modifications at the Amino Group
The primary amino group (-NH₂) is a versatile functional handle due to its nucleophilicity. Common derivatization reactions include acylation and alkylation.
Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amides. chemguide.co.ukchemguide.co.uk For example, reaction with ethanoyl chloride would yield N-(1-(2-fluorophenoxy)propan-2-yl)ethanamide. chemguide.co.uk This type of reaction is often used to protect the amino group or to introduce new functionalities. Various derivatization reagents, such as Dansyl chloride, 2,4-Dinitrofluorobenzene (DNFB), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), are employed to create derivatives with strong UV or fluorescence signals, facilitating their detection and quantification in analytical methods like HPLC. nih.govwaters.comcreative-proteomics.com
Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. This can be achieved by reaction with alkyl halides, though this method can sometimes lead to over-alkylation. yakhak.org A more controlled method is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. Catalytic methods using ruthenium or iridium complexes can facilitate the N-alkylation of aromatic amines with alcohols under mild conditions. rsc.orgnih.govnih.govorganic-chemistry.org
Table 2: Examples of Amino Group Derivatization Reactions
| Reaction Type | Reagent Example | Product Type | Purpose |
|---|---|---|---|
| Acylation | Ethanoyl Chloride | N-substituted amide | Protection, Synthesis |
| Sulfonylation | Dansyl Chloride | Sulfonamide | Analytical Derivatization (HPLC, Fluorescence) nih.govcreative-proteomics.com |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Synthesis yakhak.orgorganic-chemistry.org |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Controlled N-Alkylation researchgate.net |
Substitutions on the Fluorobenzene Ring
The fluorobenzene ring of this compound is amenable to various substitution reactions, primarily guided by the electronic effects of the fluorine and aminopropoxy substituents.
Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator, while the alkoxy group of the aminopropoxy chain is an ortho-, para-directing activator. libretexts.org The interplay of these directing effects will influence the regioselectivity of electrophilic aromatic substitution reactions. Common electrophilic substitutions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted isomers. byjus.com The precise ratio of these products would depend on the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atom to which it is attached. masterorganicchemistry.comlibretexts.org This reaction is further facilitated by the presence of other electron-withdrawing groups on the ring. masterorganicchemistry.com The fluorine atom is a good leaving group in such reactions. youtube.comyoutube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom, providing a direct route to a wide range of substituted analogs. nih.gov Photoredox catalysis has emerged as a mild and effective method for the S_NAr of unactivated fluoroarenes, expanding the scope of possible transformations. nih.gov
A representative table of potential nucleophilic aromatic substitution reactions on a model 2-fluoroalkoxybenzene is presented below.
| Nucleophile | Reagent | Product | Potential Reaction Conditions |
| Amine | R₂NH | 1-(2-Aminopropoxy)-2-(dialkylamino)benzene | Base, high temperature, or transition-metal catalysis |
| Alkoxide | RONa | 1-(2-Aminopropoxy)-2-alkoxybenzene | Base, polar aprotic solvent |
| Thiolate | RSNa | 1-(2-Aminopropoxy)-2-(alkylthio)benzene | Base, polar aprotic solvent |
| Azole | Imidazole | 1-(2-(1H-imidazol-1-yl)propoxy)-2-fluorobenzene | Organic photoredox catalyst, visible light |
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
Linker Extension and Scaffold Diversification Strategies
The aminopropoxy side chain offers numerous opportunities for modification, allowing for linker extension and the introduction of diverse chemical scaffolds.
Linker Extension: The primary amine of this compound is a key functional handle for linker extension. Acylation with various acid chlorides or anhydrides can introduce amide bonds, while reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) linkages, respectively. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. These reactions can be used to append a wide variety of chemical moieties, effectively extending the linker and exploring different pharmacophoric spaces.
Scaffold Diversification and Hopping: Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activities but improved properties. nih.govbhsai.org Starting from this compound, one could envision several scaffold hopping approaches. For instance, the phenoxypropanamine core could be replaced by a bioisosteric heterocyclic ring system. This could involve multi-step synthetic sequences, potentially utilizing the amino group for ring closure reactions to form new heterocyclic systems. The goal is to retain the key pharmacophoric features while exploring novel chemical space. nih.govnih.gov
The following table outlines some potential strategies for linker extension and scaffold diversification.
| Reaction Type | Reagent | Resulting Functional Group | Purpose |
| Acylation | RCOCl | Amide | Linker extension, introduction of new functional groups |
| Sulfonylation | RSO₂Cl | Sulfonamide | Introduction of a key pharmacophore |
| Reductive Amination | RCHO, NaBH₃CN | Secondary Amine | Linker extension, modification of basicity |
| Urea Formation | RNCO | Urea | Introduction of hydrogen bond donors/acceptors |
| Scaffold Hopping | Multi-step synthesis | Novel Heterocycle | Exploration of new chemical space, improved properties |
Table 2: Linker Extension and Scaffold Diversification Strategies
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally responsible processes. pageplace.de
Solvent-Free or Environmentally Benign Solvent Approaches
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of solvent-free conditions or the replacement of hazardous solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. pageplace.de
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. nih.govanalis.com.mynih.govfip.org This technique can lead to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles. The synthesis of derivatives of this compound, such as amide or urea formation, could potentially be performed efficiently under microwave irradiation without a solvent.
Catalytic Methods for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often reducing the generation of waste.
Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis can enable challenging transformations, such as the nucleophilic aromatic substitution of unactivated fluoroarenes, under mild conditions. nih.gov This avoids the need for harsh reagents and high temperatures.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. While specific enzymes for the synthesis or derivatization of this compound have not been reported, the broader field of biocatalysis is rapidly expanding and may offer future opportunities for greener synthetic routes. nih.gov
The table below summarizes some green chemistry approaches applicable to the synthesis of derivatives of this compound.
| Green Chemistry Principle | Approach | Potential Application | Benefits |
| Alternative Solvents | Water, Ethanol | Nucleophilic substitution, Amide coupling | Reduced toxicity and environmental impact |
| Solvent-Free Reactions | Microwave-assisted synthesis | Amide/Urea formation, Heterocycle synthesis | Faster reactions, higher yields, less waste |
| Catalysis | Photoredox Catalysis | Nucleophilic aromatic substitution | Mild conditions, high selectivity |
| Catalysis | Biocatalysis | Enantioselective transformations | High selectivity, biodegradable catalyst |
Table 3: Green Chemistry Approaches
Due to the absence of publicly available, in-depth research and spectroscopic data for the chemical compound this compound, a detailed article with extensive, verifiable research findings and data tables as requested cannot be generated at this time. Scholarly sources containing the specific Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopic analyses required for the outlined sections are not presently accessible.
To provide a comprehensive and scientifically accurate report, access to peer-reviewed studies detailing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR analyses of this specific compound is essential. Without such foundational data, the generation of an article that meets the specified requirements for detailed research findings and interactive data tables is not possible. Further research or the publication of studies on this compound would be necessary to fulfill this request.
Advanced Spectroscopic Characterization Methods in Research
Vibrational Spectroscopy Studies
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. nih.gov It serves as a valuable complement to infrared (IR) spectroscopy. While IR absorption measures the change in dipole moment, Raman scattering is dependent on the change in polarizability of a molecule's electron cloud during a vibration. This fundamental difference means that some vibrational modes that are weak or absent in an IR spectrum may be strong and easily observable in a Raman spectrum, and vice versa. nih.gov
For 1-(2-Aminopropoxy)-2-fluorobenzene, Raman spectroscopy would be instrumental in characterizing its key functional groups and skeletal structure. The aromatic ring would produce a series of characteristic bands. The C-F stretching vibration would also be identifiable. Other important vibrational modes include the C-O-C ether linkage stretches and the various modes associated with the aminopropoxy side chain, such as C-N stretching and N-H bending modes from the primary amine group. The amide II band, typically weak in Raman spectra, can be enhanced in certain structures, providing further structural clues. nih.gov
Table 1: Expected Vibrational Modes for this compound in Raman Spectroscopy
| Functional Group | Expected Vibrational Mode | General Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C=C Stretching | 1400 - 1650 |
| Ring Breathing | ~1000 | |
| C-H Stretching | 3000 - 3100 | |
| Fluoro Group | C-F Stretching | 1000 - 1400 |
| Ether Linkage | C-O-C Asymmetric & Symmetric Stretching | 1050 - 1270 |
| Alkyl Chain | C-H Stretching & Bending | 2850 - 3000 & 1350 - 1470 |
| Amine Group | N-H Stretching (primary amine) | 3300 - 3500 |
| N-H Bending (Scissoring) | 1590 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound. nih.gov It works by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might identify the molecular weight of this compound as 169 g/mol , HRMS can measure its exact mass to several decimal places. nih.govrockefeller.edu This is crucial for distinguishing it from other isobaric compounds (molecules that have the same nominal mass but different elemental formulas). Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS achieve high resolution, enabling the separation of ions with very similar masses. nih.gov
Table 2: Theoretical Exact Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂FNO |
| Nominal Mass | 169 Da |
The measured exact mass from an HRMS experiment would be compared to the theoretical value to confirm the elemental composition. thermofisher.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can ionize molecules with minimal fragmentation. libretexts.orglibretexts.org This is particularly useful for thermally unstable or non-volatile compounds. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. nih.govsemi.ac.cn As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. nih.gov
For this compound, ESI would typically produce a protonated molecular ion, [M+H]⁺, with an m/z value corresponding to the intact molecule plus a proton. This allows for clear determination of the molecular weight.
Furthermore, ESI can be coupled with tandem mass spectrometry (MS/MS) for mechanistic and structural studies. In an MS/MS experiment, the [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing weaker bonds and stable substructures. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond and fragmentation of the aminopropoxy side chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. utoronto.ca The wavelength of maximum absorption (λmax) is influenced by the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of a chromophore).
The primary chromophore in this compound is the fluorobenzene (B45895) ring. The π electrons in the aromatic system can be excited to higher energy π* orbitals (π → π* transitions). utoronto.ca Compared to unsubstituted benzene (B151609), the presence of the fluorine atom and the aminopropoxy group as substituents will influence the energy of these transitions. Both the ether oxygen and the amine nitrogen have lone pairs of electrons that can be involved in n → π* transitions and can interact with the aromatic π system, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. shimadzu.com The extent of conjugation is a key factor determining the λmax value. utoronto.cashimadzu.com
Table 3: Chromophore and Auxochromes in this compound
| Component | Type | Spectroscopic Role |
|---|---|---|
| Fluorobenzene Ring | Chromophore | Primary site of π → π* electronic transitions. |
| -F (Fluoro) | Auxochrome | Modifies the absorption characteristics of the benzene ring. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govnih.gov This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the atomic structure can be built and refined. nih.gov
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.
Torsional Angles: Information about the conformation of the flexible aminopropoxy side chain and its orientation relative to the planar aromatic ring.
Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding (e.g., involving the amine N-H groups and the ether oxygen or fluorine atom) and other non-covalent interactions. nih.gov
This data provides an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the solid phase. nih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminophenol (B121084) |
| Benzene |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. nih.gov DFT is widely used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.net
For a molecule like 1-(2-Aminopropoxy)-2-fluorobenzene, DFT calculations would predict key geometrical parameters. These calculations typically involve selecting a functional (e.g., B3LYP, ωB97X-D) and a basis set. The B3LYP functional, a hybrid functional, is frequently used for elucidating mechanisms in bioinorganic chemistry. nih.gov The process would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Representative Geometrical Parameters Predicted by DFT for Analogous Structures
This table illustrates the type of data obtained from DFT geometry optimization, using typical values for relevant chemical bonds found in similar organic molecules.
| Parameter | Bond Type | Typical Predicted Value (Å) |
| Bond Length | C-F (Aromatic) | 1.35 |
| Bond Length | C-O (Aromatic Ether) | 1.37 |
| Bond Length | C-O (Aliphatic Ether) | 1.43 |
| Bond Length | C-N (Aliphatic Amine) | 1.47 |
| Bond Length | C-C (Aromatic) | 1.40 |
| Bond Length | C-C (Aliphatic) | 1.54 |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. nih.gov The primary limitation of the HF method is that it does not fully account for electron correlation, treating each electron as moving in the average field of all other electrons. nih.gov While often less accurate than DFT for total energies, HF is a crucial starting point for more advanced, correlated methods (e.g., Møller-Plesset perturbation theory, MP2). d-nb.info
The selection of a basis set is critical for both HF and DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Dunning-type correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ) or Pople-type sets (e.g., 6-311++G(2d,p)), provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. mdpi.comnih.gov For a molecule containing fluorine, polarization and diffuse functions are generally included in the basis set to accurately model the lone pairs and the polarizability of the electron cloud. nih.gov
Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data. mdpi.com
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like DFT has become a standard tool in chemistry. mdpi.comd-nb.info The Gauge-Independent Atomic Orbital (GIAO) method, combined with a suitable DFT functional (e.g., WP04, ωB97X-D) and basis set, can provide highly accurate predictions for ¹H and ¹³C chemical shifts, often with mean absolute errors of less than 0.2 ppm for protons and 1-2 ppm for carbons. mdpi.comd-nb.info For this compound, such calculations would predict the chemical shift for each unique carbon and hydrogen atom, aiding in the assignment of complex experimental spectra.
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net DFT calculations can generate a theoretical IR spectrum, showing characteristic peaks for functional groups such as N-H stretching of the amine, C-F stretching, C-O ether linkages, and aromatic C-H and C=C bonds. While calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data.
Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for a Model Compound
This table demonstrates the typical accuracy of predicted spectroscopic parameters by comparing them to experimental values for a representative organic molecule.
| Spectrum | Atom/Group | Experimental Value | Calculated Value (Scaled/Corrected) |
| ¹³C NMR | Aromatic C-F | ~160 ppm | ~161 ppm |
| ¹H NMR | Aromatic H | ~7.0 ppm | ~7.1 ppm |
| IR | N-H Stretch | ~3350 cm⁻¹ | ~3360 cm⁻¹ |
| IR | C-O Stretch (Ether) | ~1250 cm⁻¹ | ~1255 cm⁻¹ |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational preferences. genominfo.org
The flexible aminopropoxy side chain of this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. This can be achieved by systematically rotating the key dihedral angles in the side chain and calculating the potential energy at each step using quantum mechanics or a suitable molecular mechanics force field. researchgate.net
The behavior of a molecule can be significantly influenced by its solvent environment. Computational studies can model these solvation effects using two main approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and is often used in conjunction with DFT calculations to model how the solvent affects the geometry and electronic structure of the solute.
Explicit Solvation Models: In this approach, a large number of individual solvent molecules (e.g., water, DMSO) are included in the simulation box with the solute molecule. This method, typically used in MD simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and water molecules. The analysis of radial distribution functions from such simulations can quantify the structuring of solvent molecules around different parts of the solute.
Interactions with Model Biological Systems (e.g., protein binding sites, without clinical context)4.3. Electronic Structure and Reactivity Descriptors4.3.1. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Softness)4.3.2. Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution4.3.3. Mulliken Charge and Natural Bond Orbital (NBO) Analysis4.4. Intermolecular Interaction Analysis4.4.1. Hirshfeld Surface Analysis for Non-Covalent Interactions
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Intermolecular Interaction Analysis
Hydrogen Bonding and Halogen Bonding Interactions (C-H...F-C)
Detailed computational studies specifically quantifying the C-H...F-C hydrogen and halogen bonding interactions for this compound are not extensively available in the current body of scientific literature. However, the principles of these interactions can be understood from studies on analogous fluorinated aromatic compounds.
The fluorine atom in this compound, being highly electronegative, creates a region of localized negative electrostatic potential. This allows it to act as a hydrogen bond acceptor. The C-H bonds of the aromatic ring and the aminopropoxy side chain can act as weak hydrogen bond donors. The interaction, denoted as C-H...F, is a type of weak hydrogen bond that can influence the conformational preferences and crystal packing of the molecule.
In a similar vein, the C-F bond itself can participate in what is known as halogen bonding. While fluorine is the most electronegative element, under certain circumstances, the region along the axis of the C-F bond (the σ-hole) can exhibit a positive electrostatic potential, allowing it to interact with a nucleophile. However, for fluorine, this effect is generally considered very weak compared to heavier halogens. More commonly, the electronegative belt around the fluorine atom dominates, leading to the aforementioned hydrogen bond acceptor role.
To provide a quantitative understanding, parameters such as the H...F distance, the C-H...F angle, and the interaction energy would need to be calculated using quantum chemical methods like Density Functional Theory (DFT). Such data would be presented in a table similar to the hypothetical one below:
Table 1: Hypothetical Calculated Parameters for C-H...F-C Interactions in this compound Dimers
| Interaction Type | Donor | Acceptor | H...F Distance (Å) | C-H...F Angle (°) | Interaction Energy (kcal/mol) |
| Intermolecular | Aromatic C-H | Fluorine | 2.45 | 150 | -0.8 |
| Intermolecular | Aliphatic C-H | Fluorine | 2.50 | 145 | -0.6 |
| Intramolecular | Aliphatic C-H | Fluorine | 2.60 | 130 | -0.4 |
Note: This table is hypothetical and for illustrative purposes only. Specific computational data for this compound is not currently available.
Pi-Stacking Interactions
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. In this compound, the fluorinated benzene (B151609) ring can engage in pi-stacking interactions with other aromatic systems, including another molecule of itself. These interactions are crucial in understanding the assembly of molecules in the solid state and their binding to aromatic residues in macromolecules.
The nature of pi-stacking involving fluorinated aromatic rings is a subject of considerable research. The electron-withdrawing nature of the fluorine atom modulates the quadrupole moment of the benzene ring, which in turn affects the geometry and energy of the pi-stacking interaction. Compared to benzene, the fluorobenzene (B45895) ring has a different electron distribution, which can lead to modified stacking arrangements.
Common pi-stacking geometries include face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face). For substituted benzenes, the parallel-displaced and T-shaped conformations are generally more favorable than the sandwich arrangement due to reduced electrostatic repulsion. The presence of the aminopropoxy group further complicates the electronic landscape of the aromatic ring in this compound.
Computational studies would be necessary to determine the preferred stacking geometries and their associated interaction energies. These calculations typically involve high-level quantum mechanical methods that can accurately capture the dispersion forces, which are a major component of pi-stacking interactions.
A detailed computational analysis would yield data that could be summarized as follows:
Table 2: Hypothetical Calculated Pi-Stacking Interaction Energies and Geometries for this compound Dimers
| Stacking Geometry | Interplanar Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |
| Parallel-Displaced | 3.5 | 1.5 | -2.5 |
| T-shaped | 5.0 | N/A | -2.0 |
| Sandwich | 3.6 | 0 | -1.0 |
Note: This table is hypothetical and for illustrative purposes only. Specific computational data for this compound is not currently available.
The interplay of these non-covalent forces—hydrogen bonding, halogen bonding, and pi-stacking—ultimately dictates the supramolecular chemistry of this compound. While specific research on this particular compound is limited, the foundational principles derived from studies of similar molecules provide a framework for predicting its behavior. Further dedicated computational and experimental studies are needed to fully characterize the rich tapestry of interactions that define the chemical nature of this compound.
Reaction Mechanisms and Chemical Reactivity Profiles
Mechanistic Pathways Involving the Amino Group
The terminal primary amino group (-NH₂) is a key center of reactivity due to the lone pair of electrons on the nitrogen atom. This makes the group both nucleophilic and basic, allowing it to participate in a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom of the amino group makes it an effective nucleophile. libretexts.orgorganicmystery.com As a nucleophile, it can attack electron-deficient centers, initiating a range of reactions. A prominent example of this reactivity is the nucleophilic addition to carbonyl compounds. In this type of reaction, the amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This process is a key step in the formation of imines. masterorganicchemistry.comlibretexts.orgchemistrysteps.com While the reaction is general for primary amines, the specific rate and equilibrium for 1-(2-Aminopropoxy)-2-fluorobenzene would be influenced by the steric bulk of the entire substituent.
Like other aliphatic amines, the amino group in this compound is basic and readily accepts a proton from an acid to form a corresponding ammonium (B1175870) salt. pdx.edufiveable.meunizin.org The strength of an amine as a base is typically discussed in terms of the pKₐ of its conjugate acid (R-NH₃⁺). For most simple aliphatic amines, these pKₐ values are in the range of 9.5 to 11.0. libretexts.orgorganicmystery.com The basicity is influenced by the electronic effects of the substituents. Alkyl groups are generally electron-donating, which increases basicity, while electron-withdrawing groups decrease basicity. fiveable.me In the case of this compound, the electronegative oxygen atom in the ether linkage and the fluorine on the benzene (B151609) ring exert a slight electron-withdrawing inductive effect, which may result in a slightly lower basicity compared to simple alkylamines like propylamine.
Table 1: Comparison of Basicity for Selected Amines This table presents typical pKₐ values for the conjugate acids of various amines to contextualize the basicity of the amino group in the target molecule.
| Amine | Structure | pKₐ of Conjugate Acid (R-NH₃⁺) | Relative Basicity |
|---|---|---|---|
| Ammonia (B1221849) | NH₃ | 9.24 | Reference |
| Ethylamine | CH₃CH₂NH₂ | 10.63 | More Basic |
| Aniline | C₆H₅NH₂ | 4.63 | Less Basic |
| This compound | F-C₆H₄-O-CH₂CH(CH₃)NH₂ | Estimated ~10-10.5 | Aliphatic, slightly reduced by inductive effects |
Primary amines are key reactants in the synthesis of amides and imines.
Amide Formation: The amino group readily reacts with carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters, to form a stable amide bond. nih.govsphinxsai.com This reaction is a nucleophilic acyl substitution. The nitrogen nucleophile attacks the carbonyl carbon of the acyl group, leading to the displacement of a leaving group (e.g., chloride, carboxylate). This is one of the most common methods for forming amide linkages in organic synthesis. nih.govresearchgate.net
Reactivity of the Fluorobenzene (B45895) Moiety
The fluorobenzene portion of the molecule is subject to reactions characteristic of substituted aromatic rings. The reactivity is governed by the electronic properties of both the fluorine atom and the aminopropoxy substituent.
Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. pressbooks.pub
In this compound, the aminopropoxy group is an electron-donating group (EDG) due to the resonance donation from the ether oxygen. wikipedia.org This increases the electron density of the ring, making it less susceptible to attack by nucleophiles and thus deactivating it towards a traditional SₙAr reaction. However, fluorine is an excellent leaving group for SₙAr reactions when they do occur, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. wikipedia.org Recent developments in synthetic methodology, such as photoredox catalysis, have enabled SₙAr reactions on electron-rich fluoroarenes, including ortho-alkoxy substituted systems. nih.govacs.org
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring determine the rate of the reaction and the position (regioselectivity) of the incoming electrophile.
The fluorobenzene ring in the target molecule has two directing groups:
Fluorine Atom: Fluorine is an unusual substituent. It is deactivating towards EAS compared to benzene due to its strong electron-withdrawing inductive effect (-I). However, through resonance (+M effect), its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. vaia.comcsbsju.edu The para-product is often strongly favored in the case of fluorobenzene. acs.orgresearchgate.net
Aminopropoxy Group: This group functions as an alkoxy ether substituent (-OR). Alkoxy groups are powerful activating groups and are strongly ortho, para-directing. organicmystery.comshaalaa.comorganicchemistrytutor.com The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution This table summarizes the electronic effects and directing influence of the substituents present on the aromatic ring of the target molecule.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |
| -OR (Alkoxy) | Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para |
Peroxide-Mediated and Free Radical Reactions
Free radical reactions, often initiated by peroxides, would likely target the C-H bonds of the aminopropoxy side chain of this compound. Free radical substitution reactions proceed through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. youtube.comyoutube.com
Initiation: This step involves the homolytic cleavage of a radical initiator (e.g., a peroxide or a halogen molecule under UV light) to form two radicals. youtube.comyoutube.com For example, a chlorine molecule can split into two chlorine radicals. youtube.com
Propagation: A chlorine radical could then abstract a hydrogen atom from the aminopropoxy chain. youtube.com The stability of the resulting carbon-centered radical would determine the regioselectivity of the reaction; tertiary radicals are more stable than secondary, which are more stable than primary radicals. youtube.com The new carbon radical would then react with another molecule (e.g., Cl₂) to form a chlorinated product and regenerate a chlorine radical, continuing the chain. youtube.com
Termination: The chain reaction ceases when two radicals combine to form a non-radical species. youtube.comyoutube.com This could involve the combination of two chlorine radicals, two carbon-centered radicals, or one of each. youtube.com
While fluorine itself is generally too reactive for practical use in radical halogenations, chlorine and bromine are commonly used. youtube.com Bromine is less reactive and therefore more selective than chlorine, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. youtube.comyoutube.com In the case of this compound, the hydrogen at the second position of the propoxy chain (the methine, or CH, group) would be the most likely site for abstraction due to the formation of a more stable secondary radical.
Stereochemical Control in Reaction Pathways
The this compound molecule possesses a stereocenter at the C2 position of the propoxy chain, meaning it is chiral. This intrinsic chirality is a critical factor in its synthesis and subsequent reactions.
Any reaction involving the chiral center or its immediate vicinity must consider the stereochemical outcome. If this compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), subsequent reactions that create a new stereocenter would result in the formation of diastereomers. The existing stereocenter can influence the stereochemical course of a reaction, leading to an unequal formation of these diastereomers, a phenomenon known as diastereoselectivity. nih.gov
For instance, if a reaction were to occur at the amino group that introduces a second chiral element, the inherent chirality of the starting material would likely favor one diastereomeric product over the other. High diastereoselectivity can be achieved through careful control of reaction conditions and reagents. nih.gov
In the asymmetric synthesis of this compound, chiral catalysts or auxiliaries would be essential to control the stereochemistry. Chiral phosphoric acids, for example, have been used to catalyze reactions with high enantioselectivity by creating a chiral environment through dual hydrogen-bonding interactions with the substrates. nih.gov Similarly, chiral Ni(II) complexes are important in the stereoselective synthesis of certain amino acids and could be adapted for synthesizing the chiral aminopropoxy fragment. beilstein-journals.org
Once synthesized in an enantiomerically pure form, the chiral aminopropoxy group within the molecule can itself act as a chiral auxiliary. This internal auxiliary can direct the stereochemistry of subsequent reactions on other parts of the molecule, such as an addition to the aromatic ring or a transformation of a group attached to it, thereby controlling the formation of new stereocenters with a specific configuration.
Kinetic and Thermodynamic Aspects of Reactivity
The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles. The presence of the fluorine atom has a notable electronic influence. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect, but it can also donate electron density through resonance. researchgate.netacs.org This duality influences the reactivity of the aromatic ring. acs.orgrsc.org
| Hypothetical Reaction | Potential Rate-Determining Step | Factors Influencing Rate |
| Ni-catalyzed C-F Arylation | Oxidative addition of the C-F bond to the Ni(0) center. beilstein-journals.org | Catalyst, ligand, temperature, nature of the arylating agent. |
| Free Radical Halogenation | Hydrogen abstraction from the aminopropoxy chain by a halogen radical. | C-H bond strength, stability of the resulting carbon radical, reactivity of the halogen radical. youtube.com |
| Nucleophilic Aromatic Substitution | Initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. | Strength of the nucleophile, solvent, electronic effects of substituents on the ring. ncert.nic.in |
Understanding these kinetic and thermodynamic factors is crucial for optimizing reaction conditions to favor the desired product formation and enhance reaction efficiency.
Activation Energies and Reaction Profiles of this compound
Following a comprehensive review of available scientific literature, detailed research findings, including specific activation energies and reaction profiles for the chemical compound this compound, are not publicly available. Searches for empirical or computational data regarding the reaction kinetics and thermodynamic parameters of this specific molecule did not yield any dedicated studies.
General principles of organic chemistry suggest that the reactivity of this compound would be influenced by the functional groups present: the primary amine, the ether linkage, and the fluorinated aromatic ring. The carbon-fluorine bond is known to be one of the strongest in organic chemistry, which can influence the reactivity of the aromatic ring. nih.gov Computational methods, such as density functional theory (DFT), are often employed to predict reaction pathways and activation energies for fluorinated organic compounds. nih.govnih.gov However, specific computational studies detailing the reaction profiles for this compound have not been reported in the reviewed literature.
Without specific studies, any discussion of activation energies or reaction profiles would be speculative and fall outside the scope of presenting established research findings.
Data Table: Research Findings on Activation Energies and Reaction Profiles
| Compound | Reaction Type | Activation Energy (kJ/mol) | Research Findings Summary |
| This compound | Not Available | Not Available | No specific studies on activation energies or reaction profiles were found in the public domain. |
Structure Activity/property Relationship Sar/spr Analysis
Influence of Fluorine Substitution on Molecular Recognition and Interactions
Electronic and Steric Effects of Fluorine on Binding Affinity (in vitro models)
The substitution of hydrogen with fluorine introduces minimal steric hindrance due to their comparable van der Waals radii (1.20 Å for hydrogen versus 1.47 Å for fluorine). tandfonline.com This allows fluorine to be a reasonable mimic for hydrogen in terms of size, often causing only minor disturbances to a compound's binding mode. tandfonline.com However, the high electronegativity of fluorine (3.98 on the Pauling scale) dramatically alters the electronic properties of the aromatic ring. nih.gov This strong electron-withdrawing effect can influence the acidity or basicity of nearby functional groups, which can be crucial for binding interactions with receptors or enzymes. tandfonline.com
The pattern of fluorine substitution on an aromatic ring can significantly affect binding affinity. nih.gov The electron-withdrawing nature of fluorine reduces the electron density in the aromatic system, which can weaken π-stacking interactions. nih.gov For instance, fluorination at the para-position of a phenyl ring can destabilize T-shaped π-stacking interactions, while substitution at the meta- or ortho-positions may slightly stabilize them. nih.gov While fluorine can act as a hydrogen bond acceptor, these interactions are often not the primary driver of ligand binding affinity. nih.govacs.org Instead, fluorine substituents can modulate complex molecular structures, such as protein-water hydrogen bond networks, which can either stabilize or destabilize a protein-ligand complex. nih.govacs.org In some cases, substitution with fluorine can have a detrimental effect on binding. For example, studies on classical cannabinoids have shown that fluorine substitution at the C-1 position significantly reduces CB1 receptor binding affinity. nih.gov
The impact of fluorine substitution on binding can be complex and context-dependent. Computational models are often essential to understand the various effects of fluorine substituents on a ligand-protein system. nih.govacs.org
Modulation of Hydrophobicity/Lipophilicity by Fluorine
Fluorine substitution is a widely used strategy in drug design to modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.netresearchgate.net Generally, replacing a hydrogen atom with a fluorine atom increases the lipophilicity of a molecule. tandfonline.comresearchgate.net This is because the C-F bond is more hydrophobic than the C-H bond. quora.com
Systematic studies have been conducted to compare the lipophilicity modulations induced by various fluoroalkyl motifs. researchgate.netnih.gov These studies provide valuable data for the rational design of molecules with desired lipophilicity profiles.
Table 1: Effect of Fluorination on Lipophilicity (logD 7.4) of 2-(Thioalkyl)pyridines
| Compound | R | logD 7.4 |
| 1 | -SCH3 | 1.69 |
| 2 | -SCF2H | 1.95 |
| 3 | -SCF3 | 2.13 |
Data sourced from a study on the impact of fluorine patterns on lipophilicity. nih.gov This table illustrates how the degree of fluorination on a thioalkyl chain can influence the lipophilicity of a parent molecule.
Impact of Aminopropoxy Chain Modifications on Molecular Functionality
The aminopropoxy side chain of 1-(2-Aminopropoxy)-2-fluorobenzene is a key determinant of its molecular function. Modifications to this chain, including its length, branching, and the substitution of atoms within it, can significantly alter the molecule's properties and biological activity.
Role of Alkyl Chain Length and Branching
The length and branching of the alkyl chain in the aminopropoxy group can influence a molecule's physical properties and its interaction with biological targets. In general, increasing the alkyl chain length can affect crystallization behavior and molecular mobility. nih.gov For instance, in a series of paliperidone (B428) derivatives, the rate of crystallization from a melt increased with alkyl chain length due to greater molecular mobility. nih.gov Conversely, in solution, longer chains can prolong the time it takes for nucleation to begin and can slow down the rate of crystal growth. nih.gov
The branching of the alkyl chain can also have a significant impact on molecular aggregation. nih.gov For example, a study comparing N,N,N',N'-tetraoctyl diglycolamide (TODGA) with its branched isomer, N,N,N',N'-tetra(2-ethylhexyl)-diglycolamide (T2EHDGA), found that the linear alkyl chains of TODGA led to a higher aggregation tendency. nih.gov Such aggregation behavior can be crucial in processes like solvent extraction. The structure of the alkyl chain, whether linear or branched, can also affect the conformational flexibility of the molecule, which in turn can influence its self-assembly and interaction with other molecules. acs.org
Effects of Heteroatom Substitution within the Chain
For example, the substitution of heteroatoms at an amide nitrogen can lead to a reduction in resonance and can drive specific chemical reactions. nih.gov The presence and nature of heteroatoms directly influence the energy levels of molecular orbitals, which can affect the molecule's stereochemistry and reactivity. nih.gov In the context of drug delivery, the degree of branching and the presence of primary, secondary, or tertiary amines in polymers like polyethylenimine (PEI) significantly impact their biocompatibility, gene transfection efficiency, and cellular interactions. mdpi.com The ability to precisely modify the structure, including the introduction of heteroatoms, allows for the fine-tuning of a molecule's properties for specific applications. mdpi.com
Chirality and Stereoisomeric Effects on Molecular Behavior
The 2-aminopropoxy group in this compound contains a chiral center at the second carbon atom, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. iosrjournals.orgsolubilityofthings.com This chirality is a critical factor in its molecular behavior, as enantiomers can exhibit different biological activities and interactions with other chiral molecules, such as proteins and enzymes. solubilityofthings.com
The spatial arrangement of atoms in a chiral molecule is crucial for its interaction with biological receptors. iosrjournals.org Enzymes, for instance, are highly specific and often only one enantiomer of a substrate will fit into the active site and undergo a reaction. tru.ca A classic example of the importance of chirality is the drug thalidomide, where one enantiomer had the desired sedative effect, while the other caused severe birth defects. solubilityofthings.com
The different spatial arrangements of stereoisomers can lead to distinct selectivities for biological targets. nih.gov For example, studies on chiral methyl-substituted aryl piperazinium compounds have shown that the S and R isomers exhibit different activities at nicotinic acetylcholine (B1216132) receptors. nih.gov Therefore, the separation and characterization of the individual enantiomers of this compound are essential to fully understand its pharmacological profile. The absolute configuration of a chiral molecule is often determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. iosrjournals.org
Diastereomeric and Enantiomeric Differences in Ligand-Target Interactions (in vitro models)
No published data is available for this compound.
Conformational Preferences and their Impact on Activity
No published data is available for this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
No published data is available for this compound.
Development of Predictive Models for Chemical Properties
No published data is available for this compound.
Correlation of Structural Descriptors with Biochemical Interaction Data (in vitro)
No published data is available for this compound.
Applications in Chemical Synthesis and Advanced Materials Research
Role as a Versatile Organic Building Block
Organic building blocks are relatively simple molecules that can be used as starting materials for the synthesis of more complex structures. The distinct functional groups present in "1-(2-Aminopropoxy)-2-fluorobenzene" would allow for its selective modification, making it a potentially valuable synthon.
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. The primary amine and the ortho-fluorine atom on the benzene (B151609) ring of "this compound" could be key reactive sites for the construction of various heterocyclic systems. For instance, the amine group could readily participate in condensation reactions with carbonyl compounds or undergo cyclization reactions to form nitrogen-containing heterocycles. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, could facilitate the formation of fused ring systems.
| Potential Heterocyclic System | Synthetic Strategy |
| Benzoxazines | Cyclization of the aminopropoxy side chain with a suitable carbonyl compound. |
| Quinolines | Reaction of the amine with α,β-unsaturated carbonyl compounds (Combes quinoline (B57606) synthesis) or related methods. |
| Fused-ring systems | Intramolecular nucleophilic aromatic substitution where the amine or a derivative displaces the ortho-fluorine atom. |
Macrocycles and polymers are large molecules with diverse applications, including as host molecules in supramolecular chemistry and as high-performance materials. The bifunctional nature of "this compound" (amine and fluoroaryl groups) would allow it to be incorporated into such large structures. The amine group can be used for amide or imine bond formation to build up a polymer chain or a large ring, while the fluorinated phenyl ring can impart specific properties to the final material.
Contributions to Materials Science
The presence of fluorine in "this compound" is a key feature that suggests its utility in materials science. Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.
Incorporating "this compound" as a monomer into polymerization reactions could lead to the development of novel fluorinated polymers. These polymers might possess a combination of properties derived from the fluorinated aromatic ring and the flexible aminopropoxy side chain. For example, the fluorine content could enhance the material's resistance to chemicals and heat, while the side chain could influence its flexibility and solubility. Such polymers could find use in specialized coatings, membranes, or as engineering plastics.
| Polymer Type | Potential Properties |
| Polyimides | High thermal stability, good mechanical properties, and chemical resistance. |
| Polyamides | Enhanced solubility in organic solvents compared to non-fluorinated analogues, with good thermal properties. |
| Epoxy Resins | The amine group could act as a curing agent for epoxy resins, introducing fluorine into the final thermoset material for improved performance. |
Fluorinated compounds are well-known for their ability to lower surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) surfaces. "this compound" could potentially be used to modify surfaces. The amine group could be used to anchor the molecule to a surface (e.g., through reaction with surface hydroxyl or carboxyl groups), presenting the fluorinated phenyl group at the interface. This would create a low-energy surface with potential applications in non-stick coatings, anti-fouling materials, and in the fabrication of microelectronic devices.
Catalytic Applications or Ligand Design for Catalysis
The aminopropoxy moiety of "this compound" contains both nitrogen and oxygen atoms that can act as donor atoms to coordinate with metal ions. This suggests its potential use in the design of ligands for transition metal catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.
By modifying the amine group, for example, by reacting it with phosphines or other coordinating groups, a multidentate ligand could be synthesized. The electronic properties of the resulting metal complex, and therefore its catalytic activity, could be fine-tuned by the presence of the electron-withdrawing fluorine atom on the benzene ring. Such ligands could be explored in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.
| Potential Ligand Type | Target Catalytic Reaction |
| P,N-Ligands | Asymmetric hydrogenation, cross-coupling reactions. |
| N,O-Ligands | Olefin polymerization, oxidation reactions. |
Design of Molecular Probes for Biochemical Research
The strategic design of molecular probes is a cornerstone of modern biochemical research, enabling the visualization and quantification of biological processes with high specificity and sensitivity. While direct research on the specific applications of "this compound" in the design of molecular probes is not extensively documented in publicly available literature, its chemical structure suggests potential utility as a scaffold for creating such tools. The presence of a primary amine, an ether linkage, and a fluorinated aromatic ring provides multiple points for chemical modification to develop fluorescent or radiolabeled derivatives for in vitro studies.
Fluorescent or Radiolabeled Derivatives for in vitro Studies
The development of fluorescent and radiolabeled probes is critical for a wide array of in vitro biochemical assays, including enzyme kinetics, receptor-ligand binding studies, and cellular imaging. These probes are designed to interact with a specific target molecule or to report on a particular physiological state, such as pH.
Fluorescent Derivatives:
The synthesis of fluorescent probes often involves coupling a fluorophore to a recognition moiety. The aminopropoxy group of "this compound" offers a reactive primary amine that can be readily conjugated to a variety of fluorophores through stable amide bond formation. Common classes of fluorophores that could be attached include coumarins, fluoresceins, rhodamines, and cyanine (B1664457) dyes. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability, to match the specific requirements of the in vitro assay and available instrumentation.
For instance, derivatives of 2-aminophenol (B121084) have been successfully modified to create pH-sensitive fluorescent probes. nih.gov This suggests that the 2-fluorophenyl ether portion of "this compound" could also be a basis for developing novel sensors. The fluorine atom can influence the electronic properties of the aromatic ring, potentially modulating the fluorescence of an attached reporter group in response to changes in the local environment.
Radiolabeled Derivatives:
For in vitro assays requiring high sensitivity, such as receptor binding assays or metabolic studies, radiolabeling is a powerful technique. nih.govnih.gov "this compound" could be radiolabeled with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) through established synthetic methods. nih.govnih.gov These radiolabeled compounds can then be used as tracers in various in vitro systems, including cell cultures and tissue homogenates, to quantify biological processes. nih.govpharmaron.com
Furthermore, the presence of a fluorine atom opens the possibility of labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging, although the focus here is on in vitro applications. The synthesis of ¹⁸F-labeled tracers often involves nucleophilic substitution on a suitable precursor. While direct ¹⁸F-labeling of the aromatic ring of "this compound" might be challenging, derivatives could be designed to facilitate this process. For example, a precursor with a leaving group ortho or para to an activating group could be synthesized to allow for efficient radiolabeling. Such ¹⁸F-labeled derivatives could be valuable tools for in vitro autoradiography of tissue sections or for studying drug-target engagement in cell-based assays.
While specific examples of fluorescent or radiolabeled probes derived from "this compound" are not readily found in the literature, the fundamental chemistry of its functional groups suggests a strong potential for its use as a building block in the development of novel molecular probes for biochemical research. Future research could explore the synthesis and characterization of such derivatives and evaluate their utility in various in vitro applications.
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A comprehensive understanding of 1-(2-Aminopropoxy)-2-fluorobenzene necessitates the use of advanced spectroscopic techniques to probe its dynamic processes. While standard characterization methods provide a static picture, techniques such as time-resolved fluorescence spectroscopy and two-dimensional infrared (2D-IR) spectroscopy could reveal intricate details about its excited-state dynamics and conformational changes in response to its environment. For instance, time-resolved fluorescence could elucidate the lifetimes of excited states and the kinetics of quenching processes, offering insights into its potential as a fluorescent probe. Similarly, 2D-IR spectroscopy could map the vibrational couplings within the molecule, providing a detailed picture of its structural fluctuations over very short timescales.
Sophisticated Computational Modeling of Complex Interactions
Computational chemistry offers a powerful tool to complement experimental studies by providing a molecular-level understanding of the behavior of this compound. Density Functional Theory (DFT) calculations could be employed to predict its optimized geometry, vibrational frequencies, and electronic properties. More advanced methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, would be invaluable for modeling its interactions with complex environments, such as solvents or biological macromolecules. These simulations could predict binding affinities and orientations, guiding the design of new functional materials or probes.
Novel Synthetic Routes with Enhanced Sustainability
The development of novel and sustainable synthetic routes for this compound is a crucial area for future research. Current synthetic methods likely rely on traditional multi-step procedures that may generate significant chemical waste. Future efforts should focus on developing greener alternatives, such as one-pot syntheses, catalytic methods employing earth-abundant metals, and the use of bio-based starting materials. Exploring enzymatic catalysis could also offer a highly selective and environmentally benign approach to its synthesis. A comparative analysis of different synthetic routes, evaluating factors like yield, cost, and environmental impact, would be essential for its large-scale production.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely uncharted territory. The presence of an amino group, an ether linkage, and a fluorinated aromatic ring suggests a rich and varied chemical reactivity. Systematic studies are needed to explore its reactions with a range of electrophiles and nucleophiles to map its reactivity profile. For example, the amino group could be a site for derivatization to introduce new functionalities. The fluorine atom could also influence the reactivity of the aromatic ring through its electronic effects. Uncovering novel reaction pathways could lead to the synthesis of new derivatives with unique properties.
Integration into Emerging Fields of Chemical Science
The unique combination of functional groups in this compound makes it a promising candidate for integration into various emerging fields of chemical science.
Optoelectronics: The fluorinated aromatic core suggests potential applications in optoelectronic materials. The fluorine atom can enhance properties like thermal stability and electron-accepting ability, which are desirable in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research could involve synthesizing polymers or small molecules incorporating this moiety and characterizing their photophysical and electronic properties.
Q & A
Q. What experimental methods are recommended for characterizing the physicochemical properties of 1-(2-aminopropoxy)-2-fluorobenzene?
Key parameters include logP (lipophilicity), polar surface area (PSA) , boiling point, and density. Experimental protocols:
- LogP : Determine via reverse-phase HPLC using a C18 column and calibrate with standards .
- PSA : Calculate using computational tools (e.g., Schrödinger’s QikProp) or X-ray crystallography-derived molecular structures .
- Boiling point : Measure via dynamic distillation under reduced pressure (e.g., 264.3±20.0°C at 760 mmHg) .
- Density : Use a calibrated pycnometer (reported as 1.1±0.1 g/cm³) .
Q. How can this compound be synthesized in a laboratory setting?
A two-step synthesis is common:
- Step 1 : React 2-fluorophenol with 1-bromo-3-aminopropane under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Step 2 : Purify via column chromatography (SiO₂, pentane/ethyl acetate gradient) to isolate the product . Monitor reaction progress using TLC with UV visualization or GC-MS for volatile intermediates.
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the fluorine-proton coupling (e.g., aromatic F-C coupling at ~160 ppm in ¹³C NMR) and amine proton signals (~1.5 ppm in ¹H NMR) .
- Mass Spectrometry : Confirm molecular weight (138.14 g/mol) via high-resolution ESI-MS .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Q. What role does the fluorine substituent play in modulating the compound’s reactivity?
Fluorine’s electronegativity enhances the electron-withdrawing effect on the benzene ring, directing electrophilic substitution to the para position. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stabilizes intermediates in nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations)?
- Reproduce experiments : Validate methods under controlled conditions (e.g., atmospheric pressure calibration).
- Statistical analysis : Apply Grubbs’ test to identify outliers in published datasets .
- Cross-reference : Compare with structurally analogous compounds (e.g., 1-(4-bromobutoxy)-2-fluorobenzene, boiling point ~247°C) to identify trends .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Lower reaction temperatures (<60°C) reduce decomposition of the amine group .
Q. How can computational modeling predict the compound’s biological interactions?
- Docking studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases).
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. What methodologies characterize polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
